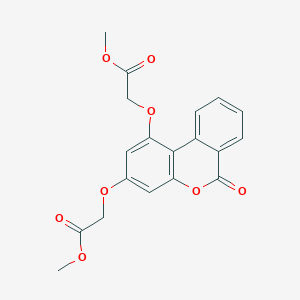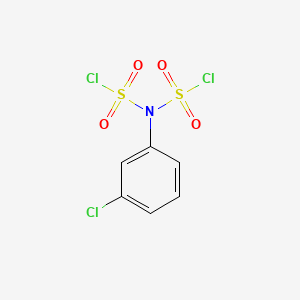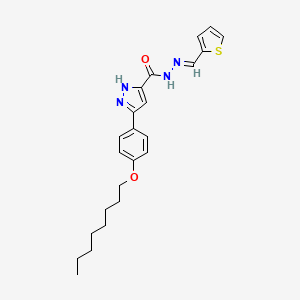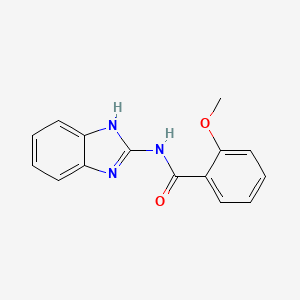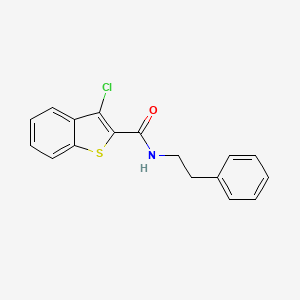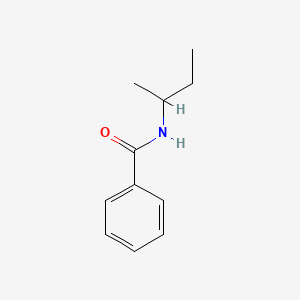
Benzamide, N-(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)benzamide is an organic compound with the molecular formula C11H15NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzene ring attached to an amide group, with a sec-butyl group substituting one of the hydrogen atoms on the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(sec-butyl)benzamide can be synthesized through the direct condensation of benzoic acid and sec-butylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield. One efficient method involves using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as the catalyst .
Industrial Production Methods
In industrial settings, the synthesis of N-(sec-butyl)benzamide may involve the use of high-temperature conditions and continuous flow reactors to optimize production efficiency. The use of recyclable catalysts and green chemistry principles, such as ultrasonic irradiation, can also be applied to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Sec-butylamine derivatives.
Substitution: Various substituted benzamides depending on the specific reaction conditions.
Scientific Research Applications
N-(sec-butyl)benzamide has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The sec-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzamide
- N,N-dibutylbenzamide
- N,N-diethylbenzenesulfonamide
- 2,5-dimethylbenzamide
Uniqueness
N-(sec-butyl)benzamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to other benzamide derivatives. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
879-71-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-butan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
InChI Key |
WSCVMXQGRHTYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
